5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan-based amides This compound is characterized by the presence of a bromine atom, a phenethyl group, and a pyridin-2-ylmethyl group attached to a furan-2-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Amidation: The brominated furan is then subjected to amidation with phenethylamine and pyridin-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Material Science: Used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to c-Jun N-terminal kinase 3, inhibiting its activity and thereby modulating inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Lacks the bromine and phenethyl groups, resulting in different biological activity.
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.
Uniqueness
5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the phenethyl and pyridin-2-ylmethyl groups also contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-18-10-9-17(24-18)19(23)22(14-16-8-4-5-12-21-16)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQGGKFZOQSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.